N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a phthalimide group, which is often used in medicinal chemistry.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-29-13-12-25-21(27)17-7-6-16(14-18(17)22(25)28)20(26)23-9-11-24-10-8-15-4-2-3-5-19(15)24/h2-8,10,14H,9,11-13H2,1H3,(H,23,26) |
InChI Key |
QXDXUUMYMLCWKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the coupling of tryptamine derivatives with phthalimide derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane as a solvent and may require mild heating to ensure complete reaction.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The methoxyethyl group can be substituted under nucleophilic conditions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indole moiety linked to an isoindole fragment through an amide bond, incorporating functional groups such as methoxyethyl and dioxo groups. Its molecular formula is C22H25N5O4, with a molecular weight of approximately 423.5 g/mol. The synthesis involves multi-step pathways, typically starting from tryptamine and phthalimide derivatives using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
Biological Activities
This compound exhibits diverse biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has notable anticancer properties. Studies have shown:
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways involved in tumor growth. It has been demonstrated to preferentially suppress rapidly dividing cancer cells, such as A549 lung cancer cells, with an IC50 value of 5.0 µM compared to doxorubicin's IC50 of 0.5 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.0 |
| Control (Doxorubicin) | A549 | 0.5 |
Antimicrobial Activity
The compound also shows significant antimicrobial properties against various strains of bacteria. Preliminary studies indicate:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with diameter of inhibition zone (DIZ) values reaching up to 22 mm .
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of indole derivatives highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various indole derivatives, including the compound . The results indicated that specific structural modifications significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could be leveraged for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmission. The phthalimide group can inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative, known for its potential antiviral activity.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity based on diverse research findings, including its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of isoindole derivatives, characterized by a unique structure that contributes to its biological activity. The chemical formula is , and it exhibits properties that may influence its pharmacological effects.
Research indicates that this compound interacts with several important biological targets:
- Cyclooxygenase Enzymes (COX) :
- Monoamine Oxidase B (MAO-B) :
- Nuclear Factor Kappa B (NF-KB) :
Pharmacokinetics
Bioinformatics studies suggest that the compound exhibits favorable pharmacokinetic properties:
- Intestinal Absorption : High potential for absorption in the gastrointestinal tract.
- Blood-Brain Barrier (BBB) Permeability : Suitable for central nervous system (CNS) penetration, which is critical for neurological applications .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Table 1: Summary of Biological Activity in Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | COX-2 | IC50 = 90.28 µM | |
| Compound B | MAO-B | Inhibition observed | |
| Compound C | NF-KB | Antioxidant activity |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related indole compounds. For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
